6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid
Description
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFRERTSLXOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647059 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-16-3 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method is widely used for constructing biaryl systems. For the target compound, the strategy involves coupling a pyridine-2-carboxylic acid derivative with a 4-(trifluoromethoxy)phenylboronic acid.
- Step 1 : Start with 6-bromo-pyridine-2-carboxylic acid methyl ester.
- Step 2 : Perform Suzuki coupling with 4-(trifluoromethoxy)phenylboronic acid using:
- Step 3 : Hydrolyze the methyl ester to the carboxylic acid using NaOH in aqueous THF.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Coupling Step) | ~75–85% (estimated) |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography or recrystallization |
Ullmann-Type Coupling
This copper-catalyzed method is less common but viable for electron-deficient aryl halides.
- Step 1 : React 6-bromo-pyridine-2-carboxylic acid methyl ester with 4-(trifluoromethoxy)phenol.
- Step 2 : Use CuI (copper iodide) as a catalyst with a diamine ligand (e.g., 1,10-phenanthroline).
- Step 3 : Hydrolyze the ester to the acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | ~60–70% (estimated) |
| Temperature | 100–120°C |
| Limitations | Longer reaction times, lower yields compared to Pd-catalyzed methods |
Nucleophilic Aromatic Substitution (SNAr)
Applicable if the pyridine ring contains an electron-withdrawing group (e.g., nitro) to activate the position for substitution.
- Step 1 : Introduce a nitro group at the 6-position of pyridine-2-carboxylic acid methyl ester.
- Step 2 : Perform SNAr with 4-(trifluoromethoxy)phenol in the presence of K₂CO₃ in DMF at 80°C.
- Step 3 : Reduce the nitro group to amine (if needed) and hydrolyze the ester.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Substitution) | ~50–60% |
| Solvent | DMF or DMSO |
| Activation | Requires electron-deficient ring |
One-Pot Cyclization Approach
A less conventional method involving pyridine ring formation.
- Step 1 : React 4-(trifluoromethoxy)benzaldehyde with a β-keto ester (e.g., ethyl acetoacetate).
- Step 2 : Perform Hantzsch pyridine synthesis using ammonium acetate and a catalyst (e.g., FeCl₃).
- Step 3 : Oxidize the resulting dihydropyridine to pyridine-2-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | ~40–50% |
| Oxidizing Agent | KMnO₄ or HNO₃ |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | High yield, regioselective | Requires Pd catalysts | Industrial |
| Ullmann | Cost-effective (Cu catalyst) | Lower efficiency | Lab-scale |
| SNAr | Simple conditions | Requires activating groups | Limited |
| Cyclization | Single-pot synthesis | Low yield, multiple steps | Lab-scale |
Critical Considerations
- Protecting Groups : The carboxylic acid is typically protected as a methyl ester during coupling reactions to prevent side reactions.
- Trifluoromethoxy Stability : The CF₃O group is stable under Pd-catalyzed conditions but may degrade under strong acids/bases.
- Regioselectivity : Suzuki coupling ensures precise attachment of the aryl group at the 6-position of pyridine.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the compound with analogs sharing pyridine cores, fluorinated substituents, or carboxylic acid functionalities. Key differences in substitution patterns, physicochemical properties, and applications are highlighted.
Structural Analogues with Fluorinated Substituents
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : Trifluoromethyl (-CF₃) at pyridine 4-position; carboxylic acid at 3-position.
- Key Differences :
- The trifluoromethyl group directly attached to the pyridine ring increases electron-withdrawing effects compared to the phenyl-linked trifluoromethoxy group in the target compound.
- Safety data indicate stringent handling requirements (e.g., eye protection, gloves) due to reactivity with strong acids/bases .
4-(2,4-Difluorophenyl)-2-Pyridinecarboxylic Acid
- Structure : Difluorophenyl group at pyridine 4-position; carboxylic acid at 2-position.
- Applications focus on kinase inhibition due to optimized steric and electronic profiles .
6-(3-Ethoxyphenyl)-Picolinic Acid
- Structure : Ethoxy-substituted phenyl at pyridine 6-position; carboxylic acid at 2-position.
- Key Differences :
Functional Analogues with Heterocyclic Modifications
2.2.1. 6-[3-(Trifluoromethyl)phenyl]-4-Pyrimidinol
- Structure : Pyrimidine core with trifluoromethylphenyl at 6-position and hydroxyl at 4-position.
- Used in covalent kinase inhibitors, leveraging trifluoromethyl’s reactivity for targeted binding .
2.2.2. 3-Amino-6-Phenyl-4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
- Structure: Fused thienopyridine core with trifluoromethyl and carboxylic acid groups.
- Key Differences: The fused ring system enhances planar rigidity, improving target selectivity in enzyme inhibition. Amino and thiophene groups introduce additional hydrogen-bonding and π-stacking interactions .
Physicochemical and Pharmacological Comparison
*Estimated logP values using ChemDraw®.
Biological Activity
6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid (CAS 887982-16-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. The structural formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 273.19 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Log P | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties, particularly its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which may be linked to its interaction with specific molecular targets.
The biological effects of this compound are thought to arise from its ability to interact with enzymes and receptors involved in critical signaling pathways. For instance, it may act as an inhibitor of certain kinases or phospholipases, contributing to its observed biological activities.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethoxy group or the carboxylic acid moiety may enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Increases lipophilicity |
| Carboxylic acid | Essential for activity |
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of pyridine carboxylic acids, including this compound. Results demonstrated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.
Study 2: Anticancer Mechanism
In a cancer cell line study, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound led to significant increases in caspase activity, confirming its role in promoting programmed cell death.
Q & A
Q. What are the common synthetic routes for preparing 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid, and what reaction conditions are typically employed?
The synthesis of this compound often involves multi-step strategies, including:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative (e.g., 2-bromo-6-trifluoromethoxypyridine) and a boronic acid-containing aryl group. Key conditions include Pd(PPh₃)₄ as a catalyst, base (e.g., Na₂CO₃), and a polar solvent like DMF at 80–100°C .
- Nucleophilic Aromatic Substitution : Halogenated pyridine intermediates react with trifluoromethoxy-substituted phenyl nucleophiles under basic conditions (e.g., K₂CO₃ in DMSO) at elevated temperatures .
Table 1. Synthetic Methods Comparison
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acids, DMF, 80–100°C | High regioselectivity | Requires inert atmosphere |
| Nucleophilic Substitution | K₂CO₃, DMSO, 120°C | Cost-effective | Lower yields for sterically hindered substrates |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyridine ring substitution pattern and trifluoromethoxy group integration. For example, the trifluoromethoxy (-OCF₃) group shows distinct ¹⁹F NMR signals at δ -55 to -58 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for detecting impurities like dehalogenated byproducts .
Advanced Research Questions
Q. How can researchers optimize the yield and selectivity in the synthesis of this compound under varying catalytic conditions?
Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands such as SPhos or XPhos to enhance coupling efficiency. For example, Pd(OAc)₂ with XPhos improves yields by 15–20% in Suzuki reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility of intermediates, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Temperature Gradients : Stepwise heating (e.g., 80°C for 2 hours, then 100°C for 6 hours) minimizes side reactions like decarboxylation .
Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different experimental models?
Discrepancies may arise from variations in assay conditions or compound stability. Mitigation approaches include:
- Reproducibility Checks : Repeating assays in triplicate across independent labs using standardized protocols (e.g., fixed incubation times, solvent controls) .
- Metabolite Profiling : LC-MS/MS analysis to detect degradation products (e.g., hydrolyzed carboxylic acid derivatives) that may interfere with activity .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to validate target binding affinity and identify structural modifications that enhance stability .
Q. How can computational methods be integrated to predict the reactivity and pharmacological properties of this compound?
- Density Functional Theory (DFT) : Calculates electron distribution at the pyridine ring and trifluoromethoxy group to predict sites for electrophilic substitution .
- Pharmacokinetic Modeling : Tools like SwissADME predict logP (2.1–2.5), suggesting moderate blood-brain barrier penetration, while CYP450 inhibition assays validate metabolic stability .
Methodological Considerations for Data Contradiction Analysis
- Structural Analog Comparison : Compare bioactivity data with structurally similar compounds (e.g., 4-[4-(Trifluoromethyl)phenyl]imidazo-pyridine derivatives) to identify trends in substituent effects .
- Cross-Platform Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results .
Q. Table 2. Key Characterization Data
| Property | Method | Typical Value/Observation | Reference |
|---|---|---|---|
| Melting Point | DSC | 287–293°C | |
| LogP (Partition Coefficient) | HPLC (C18 column) | 2.3 ± 0.2 | |
| Aqueous Solubility | Shake-flask method | <0.1 mg/mL at pH 7.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
